molecular formula C15H11N3O2S B12697800 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- CAS No. 83796-18-3

1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl-

Cat. No.: B12697800
CAS No.: 83796-18-3
M. Wt: 297.3 g/mol
InChI Key: NIRXRSLSDTWCDS-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- is a heterocyclic compound that features a thiadiazole ring fused with a benzodioxole moiety and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- typically involves the reaction of substituted benzaldehydes with thiadiazole derivatives. One common method includes the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction. This reaction is carried out in ethanol at room temperature, yielding high product efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and recyclable catalysts, are often employed to ensure sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the thiadiazole ring .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- involves its interaction with molecular targets such as the STAT3 enzyme. By binding to the active site of this enzyme, it inhibits its activity, thereby exerting anticancer effects. The pathways involved include the disruption of signaling cascades that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-propyl-
  • 1,3,4-Thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives

Uniqueness

1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity to molecular targets like STAT3, making it a more potent inhibitor compared to similar compounds .

Properties

CAS No.

83796-18-3

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H11N3O2S/c1-2-4-11(5-3-1)16-15-18-17-14(21-15)10-6-7-12-13(8-10)20-9-19-12/h1-8H,9H2,(H,16,18)

InChI Key

NIRXRSLSDTWCDS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC4=CC=CC=C4

Origin of Product

United States

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